molecular formula C7H11N3S B1274827 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol CAS No. 443918-29-4

5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol

Cat. No. B1274827
CAS RN: 443918-29-4
M. Wt: 169.25 g/mol
InChI Key: NVQGFMFSJHMAJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol” is a compound with the IUPAC name 5-cyclopropyl-4-ethyl-4H-1,2,4-triazol-3-yl hydrosulfide . It is a mercapto-substituted 1,2,4-triazole ligand .


Molecular Structure Analysis

The molecular structure of “5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol” is represented by the InChI code: 1S/C7H11N3S/c1-2-10-6(5-3-4-5)8-9-7(10)11/h5H,2-4H2,1H3,(H,9,11) . The molecular weight of the compound is 169.25 .


Physical And Chemical Properties Analysis

“5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol” is a solid at room temperature . It has a melting point of 16-17 degrees Celsius .

Scientific Research Applications

Anticancer Agent Development

1,2,4-Triazole derivatives have been extensively studied for their potential as anticancer agents. The triazole ring can interact with various biological targets, enhancing pharmacokinetics and pharmacological properties . Specifically, 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol could be synthesized and evaluated for cytotoxic activities against cancer cell lines, such as MCF-7, Hela, and A549, using assays like MTT. Molecular docking studies may also be conducted to understand the binding modes of these derivatives in the binding pocket of target enzymes .

Antibacterial Drug Design

The 1,2,4-triazole core is known for its significant antibacterial activity. Research has shown that triazole derivatives can be potent antibacterial agents, which is crucial given the global spread of drug-resistant bacteria 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol could be incorporated into novel antibacterial agents to combat pathogens like MRSA and VRE, which are of high concern to public health .

DNA Marker Detection

In the field of biochemistry, 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol has been used to design probes for surface-enhanced Raman scattering (SERS). These probes can provide fast and accurate detection of DNA markers, which is essential for diagnostics and research applications .

Synthesis of Heterocyclic Compounds

The triazole ring is a versatile scaffold for the synthesis of various heterocyclic compounds. It can serve as a directing group for catalyzed C-H arylation, which is a valuable reaction in organic synthesis 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol could be used in the synthesis of trisubstituted triazoles, which have numerous applications in medicinal chemistry .

Aromatase Inhibition

Aromatase inhibitors are crucial in the treatment of hormone-sensitive breast cancers. Triazole derivatives have been explored for their aromatase inhibitory activities5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol could be part of a new set of compounds with potent aromatase inhibitory activities, which may lead to the development of new therapeutic agents .

Antifungal and Antiviral Agents

Compounds with the 1,2,4-triazole ring, such as itraconazole and voriconazole, are used as antifungal agents. Additionally, ribavirin, which contains the triazole ring, is an antiviral agent. The structural features of 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol make it a candidate for the development of new antifungal and antiviral drugs .

Safety and Hazards

The compound is labeled with the signal word “Warning” and has hazard statements H302, H315, H319, H335, indicating that it may be harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

3-cyclopropyl-4-ethyl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3S/c1-2-10-6(5-3-4-5)8-9-7(10)11/h5H,2-4H2,1H3,(H,9,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NVQGFMFSJHMAJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=NNC1=S)C2CC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11N3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90391893
Record name 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

169.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol

CAS RN

443918-29-4
Record name 5-cyclopropyl-4-ethyl-4H-1,2,4-triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90391893
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.